molecular formula C9H14ClN3O B13067612 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine

4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13067612
M. Wt: 215.68 g/mol
InChI Key: JFNJLSGFDFRUAM-UHFFFAOYSA-N
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Description

4-Chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine is a chemical compound with the CAS Registry Number 1409512-74-8 . Its molecular formula is C9H14ClN3O, and it has a molecular weight of 215.68 g/mol . The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. The compound features a pyrazole amine core, a functional group commonly found in medicinal chemistry and agrochemical research. Pyrazole derivatives are frequently investigated for their diverse biological activities, though the specific research applications and mechanism of action for this particular analog require further exploration by qualified researchers. Please consult the safety data sheet and handle all materials with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

4-chloro-1-(oxan-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H14ClN3O/c10-8-6-13(12-9(8)11)5-7-3-1-2-4-14-7/h6-7H,1-5H2,(H2,11,12)

InChI Key

JFNJLSGFDFRUAM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloropyrazole with oxan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Lead Compound in Drug Discovery :
    • The compound is being explored as a lead candidate for developing drugs targeting inflammation and infectious diseases. Its structural similarity to other bioactive compounds suggests potential therapeutic effects that warrant further investigation.
  • Antimicrobial and Anti-inflammatory Properties :
    • Preliminary studies indicate that derivatives of pyrazole compounds often exhibit significant antimicrobial and anti-inflammatory activities. The presence of the oxane group may enhance these properties, making it a valuable candidate in medicinal chemistry.
  • Binding Affinity Studies :
    • Research into the binding affinity of 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine to various biological targets (e.g., enzymes and receptors) is crucial for understanding its mechanism of action and therapeutic potential. Variations in the pyrazole and oxane structures can significantly influence these interactions.

Synthesis and Derivatives

The synthesis of 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine can be achieved through several methods, including nucleophilic substitutions and coupling reactions. These synthetic routes allow for the efficient production of the compound while enabling variations that could lead to new derivatives with potentially distinct biological activities .

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-aminoBromine atom, oxane moietyKnown for anti-inflammatory properties
4-Chloro-1-methyl-1H-pyrazol-3-aminoMethyl group on pyrazoleExhibits different reactivity patterns
4-Chloro-1-(oxan-4-yl)methyl)-1H-pyrazol-3-amineOxane at different positionPotentially distinct pharmacokinetic profiles

This table illustrates the diversity within the pyrazole family while highlighting the unique combination of functionalities present in 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine, which may confer distinct biological activities compared to its analogs.

Mechanism of Action

The mechanism of action of 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine and related pyrazole derivatives are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Target Compound (1409512-74-8) C₉H₁₄ClN₃O 215.68 Oxan-2-ylmethyl Moderate lipophilicity; cyclic ether may improve aqueous solubility .
4-Chloro-1-(2-chlorobenzyl) (7022263) C₁₀H₉Cl₂N₃ 242.11 2-Chlorobenzyl Higher lipophilicity; no literature data on bioactivity .
4-Chloro-1-[(1-ethyl-5-methyl-pyrazol)] (1004452-01-0) C₁₀H₁₄ClN₅ 239.70 Substituted pyrazole methyl Potential for enhanced target binding due to heterocyclic substituent .
4-Chloro-1-[(3,4-dichlorophenyl)methyl] C₁₀H₈Cl₃N₃ 268.54 3,4-Dichlorophenylmethyl Increased lipophilicity; possible applications in antimicrobial agents .
4-Chloro-1-(trifluoromethylpyridin-2-yl) (1431966-30-1) C₉H₇Cl₂F₃N₄ 299.08 5-Trifluoromethylpyridin-2-yl Electron-withdrawing CF₃ group; may influence metabolic stability .

Key Comparative Insights

Substituent Effects on Solubility and Lipophilicity The oxan-2-ylmethyl group in the target compound provides a balance between lipophilicity and solubility due to its cyclic ether structure. The trifluoromethylpyridine substituent (CAS 1431966-30-1) introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility .

Synthetic Accessibility

  • Synthesis of pyrazole amines often involves copper-catalyzed coupling or hydrazine-mediated cyclization (e.g., and ) . The oxan-2-ylmethyl group may require specialized protecting groups due to the ether functionality.

Safety and Handling

  • The target compound shares a Class 6.1 hazard classification (toxic upon ingestion/inhalation) with other pyrazole derivatives, necessitating stringent safety protocols during handling .

Table 2: Hazard and Handling Comparison

Compound Hazard Class UN Number Key Safety Precautions
Target Compound 6.1 2811 Use PPE; avoid inhalation/contact .
4-Chloro-1-(2-chlorobenzyl) Not reported N/A Limited data; assume similar toxicity to chlorinated aromatics .
4-Chloro-1-(trifluoromethylpyridin-2-yl) Not reported N/A Potential respiratory irritant due to CF₃ group .

Biological Activity

4-Chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine, with the CAS number 1196147-77-9, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine is characterized by the presence of a pyrazole ring and an oxane moiety. The molecular formula is C₈H₈ClN₃O, and its molecular weight is approximately 201.62 g/mol. The compound's properties can be summarized as follows:

PropertyValue
Molecular FormulaC₈H₈ClN₃O
Molecular Weight201.62 g/mol
CAS Number1196147-77-9
SolubilitySoluble in organic solvents

Research indicates that compounds similar to 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine may exert their biological effects through various mechanisms, including:

  • Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression, such as PI3K and PKC pathways. These pathways are crucial for cell proliferation and survival, making them significant targets for anticancer therapies .
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives may exhibit antioxidant properties, which can help in mitigating oxidative stress-related cellular damage .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine. For instance:

  • In Vitro Studies : In vitro assays demonstrate that pyrazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
Cell LineIC50 (µM)Mechanism of Action
HCT1162.3Induction of apoptosis
MCF71.9Inhibition of cell proliferation

Other Biological Activities

In addition to anticancer properties, preliminary research suggests that this compound may have:

  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives exhibit activity against bacterial strains, indicating potential use in treating infections.

Case Studies

A notable study examined the effects of a related compound on cancer cell lines, revealing that it significantly reduced cell viability and induced apoptosis through the activation of p53 signaling pathways. The results were promising enough to warrant further exploration into the pharmacological applications of pyrazole derivatives in oncology .

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